molecular formula C12H11BF2O2 B13824924 (T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron

(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron

Cat. No.: B13824924
M. Wt: 236.02 g/mol
InChI Key: SODMGZUAOBULEU-UHFFFAOYSA-N
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Description

1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex is a synthetic compound that features a difluoroboryl group attached to a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 3,4-dihydro-naphthalen-2-yl, is prepared through a series of organic reactions such as Friedel-Crafts alkylation.

    Introduction of the Difluoroboryl Group: The difluoroboryl group is introduced via a reaction with a boron-containing reagent, such as boron trifluoride etherate, under controlled conditions.

    Formation of the Inner Complex: The final step involves the formation of the inner complex through coordination of the difluoroboryl group with the naphthalene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the boron center.

    Reduction: Reduction reactions can modify the difluoroboryl group or the naphthalene ring.

    Substitution: The difluoroboryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions could introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.

    Industry: Utilized in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroboryl group may play a role in binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-methanone
  • 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-propanone

Uniqueness

1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds. Its difluoroboryl group and naphthalene core make it a valuable compound for various applications.

Properties

Molecular Formula

C12H11BF2O2

Molecular Weight

236.02 g/mol

IUPAC Name

1-(1-difluoroboranyloxy-3,4-dihydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H11BF2O2/c1-8(16)10-7-6-9-4-2-3-5-11(9)12(10)17-13(14)15/h2-5H,6-7H2,1H3

InChI Key

SODMGZUAOBULEU-UHFFFAOYSA-N

Canonical SMILES

B(OC1=C(CCC2=CC=CC=C21)C(=O)C)(F)F

Origin of Product

United States

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